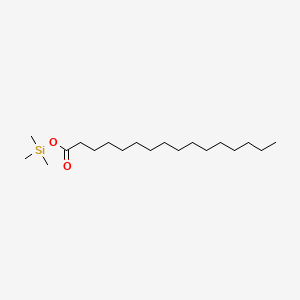
Hexadecanoic acid, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of hexadecanoic acid (palmitic acid) where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Hexadecanoic acid, trimethylsilyl ester can be synthesized through the esterification of hexadecanoic acid with trimethylsilyl chloride under appropriate conditions . The reaction typically involves the use of a catalyst and an organic solvent to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles of esterification reactions.
Chemical Reactions Analysis
Hexadecanoic acid, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
Hexadecanoic acid, trimethylsilyl ester has a wide range of applications in scientific research:
Biology: It is employed in the study of lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Research has explored its potential antimicrobial properties and its role in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of hexadecanoic acid, trimethylsilyl ester involves its interaction with biological molecules and pathways. The trimethylsilyl group can enhance the compound’s stability and solubility, making it useful in various biochemical assays. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Hexadecanoic acid, trimethylsilyl ester can be compared with other similar compounds, such as:
- Hexadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- 1-Monopalmitin, trimethylsilyl ether
- Methyl palmitate
These compounds share similar structural features but differ in their functional groups and applications. This compound is unique due to its specific esterification with the trimethylsilyl group, which imparts distinct properties and uses in scientific research.
Properties
CAS No. |
55520-89-3 |
|---|---|
Molecular Formula |
C19H40O2Si |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
trimethylsilyl hexadecanoate |
InChI |
InChI=1S/C19H40O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-22(2,3)4/h5-18H2,1-4H3 |
InChI Key |
HKNNSWCACQFVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


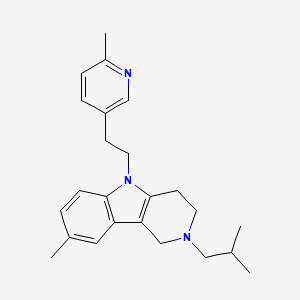
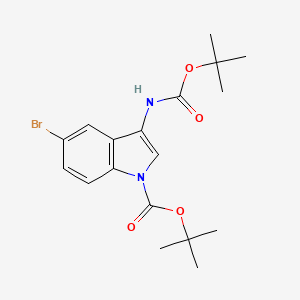
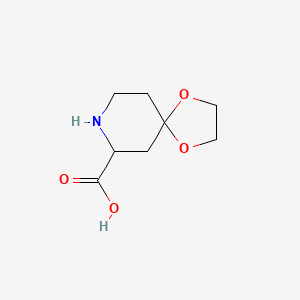
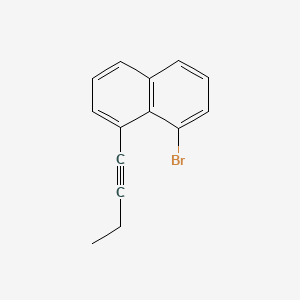

![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)



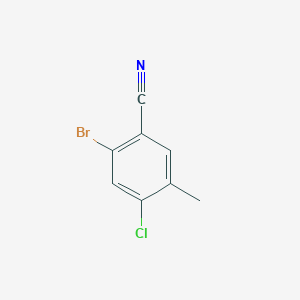
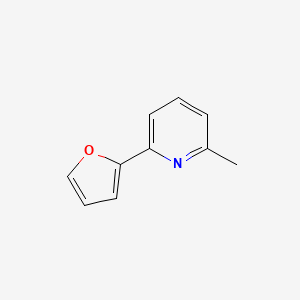
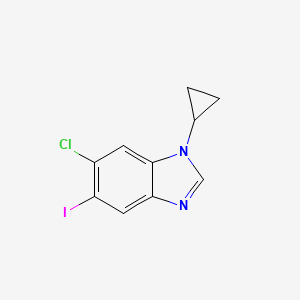

![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
